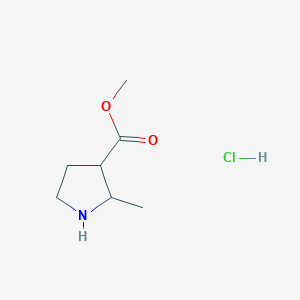

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2173996-46-6 . It has a molecular weight of 179.65 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” and its InChI Code is "1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H" .Physical And Chemical Properties Analysis

“Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride” is an oil-like substance . It has a molecular weight of 179.65 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, which is a part of the structure of Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Development of Bioactive Compounds

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported . The structure–activity relationship (SAR) of these compounds has been studied, providing valuable insights into the development of new drugs .

Stereogenicity Studies

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This makes Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride a valuable compound in studying stereogenicity.

Green Chemistry

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride could potentially be used in green chemistry applications. For instance, the synthesis of 2-methylpyridines was achieved in a much greener fashion than is possible using conventional batch reaction protocols .

Flow Chemistry

The compound could be used in flow chemistry, a branch of chemistry that involves performing chemical reactions in a tube or pipe . Reactive components are pumped together at a mixing junction and flowed down a temperature-controlled pipe or tube .

α-Methylation

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride could potentially be used in the α-methylation of substituted pyridines . This process is important in the synthesis of various chemical products used in industries such as fine chemicals, polymers, agrochemicals, etc .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-methylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNSRHSQQQHRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide](/img/structure/B2445646.png)

![3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2445653.png)

![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)

![N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2445658.png)

![N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2445660.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)

![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)